An In-depth Technical Guide to cis-Cyclobutane-1,2-dicarboxylic Acid: Core Chemical Properties and Applications
An In-depth Technical Guide to cis-Cyclobutane-1,2-dicarboxylic Acid: Core Chemical Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and reactivity of cis-cyclobutane-1,2-dicarboxylic acid. The information is intended to support research and development activities in chemistry, materials science, and drug development. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols for key reactions are provided.
Core Chemical and Physical Properties
cis-Cyclobutane-1,2-dicarboxylic acid is a cyclic dicarboxylic acid with the molecular formula C₆H₈O₄. Its chemical structure consists of a four-membered cyclobutane (B1203170) ring with two carboxylic acid groups in a cis configuration. This arrangement significantly influences its physical and chemical properties.
Physical Properties
The physical properties of cis-cyclobutane-1,2-dicarboxylic acid are summarized in the table below.
| Property | Value |
| Molecular Formula | C₆H₈O₄ |
| Molar Mass | 144.13 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 133-139 °C |
| Boiling Point | 377.7 ± 35.0 °C (Predicted) |
| Density | 1.509 ± 0.06 g/cm³ (Predicted) |
| pKa₁ | 3.90 (at 25 °C) |
| pKa₂ | 5.89 (at 25 °C) |
| Solubility | Soluble in water and alcohol |
| Vapor Pressure | 9.54E-07 mmHg at 25°C |
| Refractive Index | 1.555 |
| Flashing Point | 196.4°C |
Spectroscopic Data
Spectroscopic data is crucial for the identification and characterization of cis-cyclobutane-1,2-dicarboxylic acid.
| Spectroscopic Data | Key Features |
| ¹H NMR | Signals corresponding to the cyclobutane ring protons. |
| ¹³C NMR | Resonances for the carboxyl carbons and the cyclobutane ring carbons. |
| IR Spectroscopy | Characteristic absorptions for O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C-H stretching of the cyclobutane ring. |
| Mass Spectrometry | Molecular ion peak and fragmentation patterns consistent with the structure. |
Synthesis and Experimental Protocols
Several methods for the synthesis of cis-cyclobutane-1,2-dicarboxylic acid have been reported. Below are detailed protocols for two common methods.
Synthesis from cis-Cyclobutane-1,2-dicyanide
This method involves the hydrolysis of cis-cyclobutane-1,2-dicyanide using sulfuric acid monohydrate. A key advantage of this process is that it proceeds without isomerization, preserving the cis configuration.
Experimental Protocol:
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In a three-necked flask equipped with a stirrer, thermometer, and dropping funnel, place 23.26 grams of sulfuric acid monohydrate.
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Warm the flask and maintain a temperature between 70 °C and 115 °C.
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Over a period of two hours, intermittently add 10.6 grams of cis-cyclobutane-1,2-dicyanide to the flask.
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After the addition is complete, add 20 ml of water to the reaction mixture.
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Extract the aqueous mixture with a suitable water-immiscible organic solvent, such as ether.
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Evaporate the solvent from the extract to obtain crude cis-cyclobutane-1,2-dicarboxylic acid.
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Recrystallize the crude product from benzene (B151609) to yield a pale yellow crystalline solid.
Scalable Preparation from β-trans-Cinnamic Acid
This method utilizes a [2+2] photodimerization of a metastable crystalline solid of trans-cinnamic acid.
Experimental Protocol:
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Melt commercially available trans-cinnamic acid and heat it in an oven at 180 °C for 30 minutes.
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Dissolve the molten acid in a small amount of dimethylformamide (DMF).
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Add the DMF solution to ice water with stirring to precipitate the metastable β-form of trans-cinnamic acid.
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Irradiate the resulting slurry with a blacklight to induce photodimerization.
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The product, β-truxinic acid (a substituted cis-cyclobutane-1,2-dicarboxylic acid), can be isolated by filtration.
Chemical Reactivity and Applications
cis-Cyclobutane-1,2-dicarboxylic acid exhibits typical reactivity of a dicarboxylic acid, including esterification, anhydride (B1165640) formation, and use as a monomer in polymerization.
Anhydride Formation
cis-Cyclobutane-1,2-dicarboxylic anhydride can be prepared by reacting the diacid with an equimolar proportion of water in the presence of an inert solvent.
Experimental Protocol:
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To a mixture of 102 g of concentrated sulfuric acid and 14.5 g of water, add 53 g of trans-1,2-dicyanocyclobutane.
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After stirring the adduct for 30 minutes, add 9 g of water mixed with 200 ml of an inert solvent like mesitylene.
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Reflux the resulting mixture at approximately 160 °C for 30 hours.
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After cooling, filter the contents and wash the solid with a solvent in which the anhydride is highly soluble (e.g., dimethoxyethane).
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Evaporation of the solvent from the filtrate yields the cis-1,2-cyclobutanedicarboxylic anhydride.
Polyester (B1180765) Synthesis
cis-Cyclobutane-1,2-dicarboxylic acid can be used as a monomer in the synthesis of polyesters through polycondensation with diols. The properties of the resulting polyester can be tuned by the choice of the diol.
General Experimental Protocol (Melt Polycondensation):
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In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, combine cis-cyclobutane-1,2-dicarboxylic acid and a suitable diol (e.g., 1,4-butanediol) in a defined molar ratio.
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Add a catalyst, such as an inorganic acid (e.g., H₃PO₄), to the mixture.
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Heat the mixture under a nitrogen atmosphere to a temperature above the melting points of the monomers (e.g., 190 °C) to initiate polycondensation.
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Apply a vacuum to remove the water formed during the reaction and drive the polymerization to completion.
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The resulting polyester can be purified by precipitation and washing.
Biological Context and Signaling Pathways
Extensive literature review did not reveal any direct involvement of cis-cyclobutane-1,2-dicarboxylic acid in specific biological signaling pathways. However, its isomer, 1,1-cyclobutanedicarboxylic acid, is a crucial component of the second-generation platinum-based anticancer drug, carboplatin. In carboplatin, the 1,1-cyclobutanedicarboxylate ligand modulates the reactivity of the platinum center, contributing to its therapeutic index. While this highlights the importance of the cyclobutane dicarboxylic acid scaffold in drug design, it does not directly implicate the cis-1,2- isomer in a signaling cascade.
The diagram below illustrates the logical relationship in the synthesis of a polyester, a key application of cis-cyclobutane-1,2-dicarboxylic acid, as a substitute for a biological signaling pathway.
Safety Information
cis-Cyclobutane-1,2-dicarboxylic acid is a corrosive organic compound. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Avoid contact with skin, eyes, and respiratory tract. In case of contact, rinse immediately with plenty of water and seek medical advice. Store in a cool, dry place away from oxidizing agents and combustible materials.
This guide provides a foundational understanding of the chemical properties and applications of cis-cyclobutane-1,2-dicarboxylic acid. Further research may uncover novel applications and a deeper understanding of its behavior in various chemical and biological systems.
